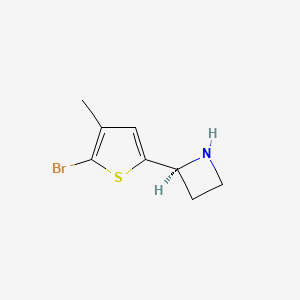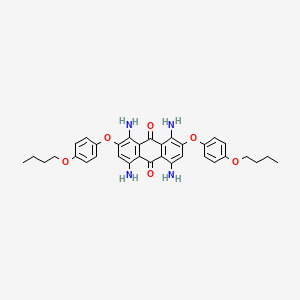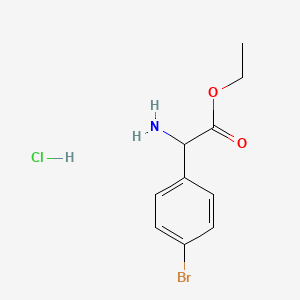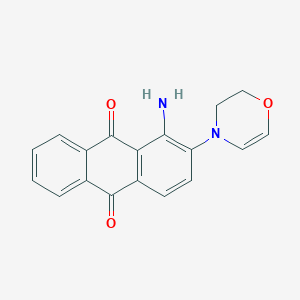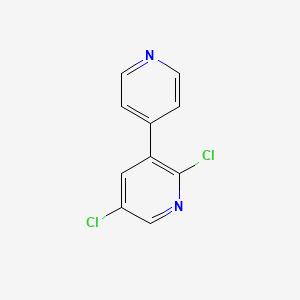
2,5-Dichloro-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of chlorine atoms at the 2 and 5 positions of one pyridine ring distinguishes this compound from other bipyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3,4’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, alternative methods such as electrochemical synthesis may be explored to reduce the environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the compound into its corresponding bipyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3,4’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving redox imbalances.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and electrochromic devices.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3,4’-bipyridine involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with transition metals, which can then undergo redox cycling. This property is particularly useful in applications such as redox flow batteries and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar applications but different substitution patterns.
4,4’-Bipyridine: Another bipyridine isomer with distinct properties and applications.
2,5-Dichloro-4,4’-bipyridine: A compound with similar chlorine substitution but different positional isomerism.
Uniqueness: 2,5-Dichloro-3,4’-bipyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of chlorine atoms at the 2 and 5 positions enhances its ability to participate in substitution reactions and form stable metal complexes.
Propiedades
Fórmula molecular |
C10H6Cl2N2 |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
2,5-dichloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H |
Clave InChI |
DZCOHYLJIPYLND-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(N=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


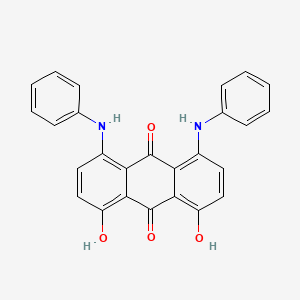
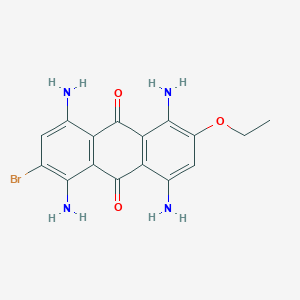

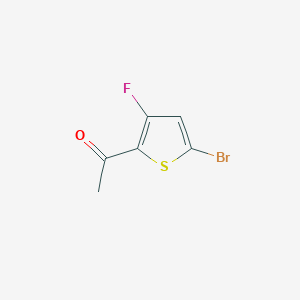
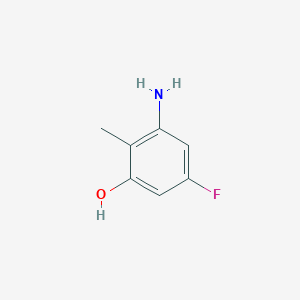


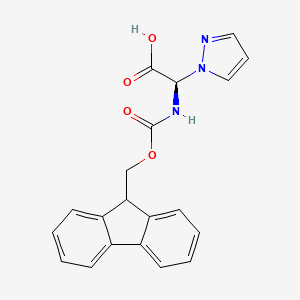
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
